[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE
Overview
Description
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoylphenyl group, a carbamoyl group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of a phenyl ring to introduce the nitro group, followed by the introduction of the sulfamoyl and carbamoyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfamoyl and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and oxidizing agents such as potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized products.
Scientific Research Applications
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE: Contains a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] (E)-3-(4-nitrophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7S/c18-28(25,26)15-8-4-13(5-9-15)19-16(21)11-27-17(22)10-3-12-1-6-14(7-2-12)20(23)24/h1-10H,11H2,(H,19,21)(H2,18,25,26)/b10-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDCLUNHEPPYDO-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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